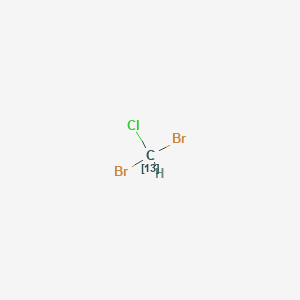

Dibromochloromethane-13C

Vue d'ensemble

Description

Dibromochloromethane-13C is a stable isotope-labeled compound, where the carbon atom is replaced with the carbon-13 isotope. This compound is a derivative of dibromochloromethane, a trihalomethane with the chemical formula CHBr2Cl. It is a colorless to yellow, heavy, and nonflammable liquid with a sweet odor . This compound is primarily used in scientific research and analytical applications due to its isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibromochloromethane-13C can be synthesized through the halogenation of methane-13C. The process involves the reaction of methane-13C with bromine and chlorine under controlled conditions to produce this compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The product is then purified through distillation and other separation techniques to obtain this compound with high isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dibromochloromethane-13C undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: It can be oxidized or reduced to form different halogenated methane derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Catalysts: Catalysts such as Lewis acids or bases are often used to facilitate the reactions.

Solvents: Reactions are typically carried out in polar solvents like water, alcohols, or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce dibromomethanol-13C, while elimination reactions can yield bromoalkenes or bromoalkynes .

Applications De Recherche Scientifique

Dibromochloromethane-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify and identify compounds.

Environmental Studies: It is used to trace the fate and transport of halogenated compounds in the environment.

Biological Research: It is used in metabolic studies to track the incorporation and transformation of halogenated compounds in biological systems.

Mécanisme D'action

The mechanism of action of dibromochloromethane-13C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, affecting cellular functions and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibromochloromethane: The non-isotopically labeled version of dibromochloromethane-13C.

Bromoform: A trihalomethane with the chemical formula CHBr3.

Chloroform: A trihalomethane with the chemical formula CHCl3.

Bromodichloromethane: A trihalomethane with the chemical formula CHBrCl2.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various analytical and research applications. The presence of the carbon-13 isotope provides distinct spectroscopic signatures, making it a valuable tool in studies requiring high sensitivity and specificity .

Activité Biologique

Dibromochloromethane-13C (DBCM-13C) is a halogenated organic compound that has garnered attention due to its biological activity and potential health risks. This article provides a comprehensive overview of its biological effects, mechanisms of toxicity, and relevant case studies.

Dibromochloromethane is a colorless to yellow liquid with a sweetish odor. It is primarily formed as a byproduct during the chlorination of drinking water, particularly when chlorine reacts with organic matter. DBCM-13C is structurally similar to other halogenated compounds, such as bromoform and bromodichloromethane, which are known for their toxicological profiles.

Mechanism of Toxicity

The toxicity of dibromochloromethane is primarily attributed to its metabolic activation in the liver. The compound is oxidized by the cytochrome P-450 mixed-function oxidase system, leading to the formation of reactive metabolites. These metabolites can interact with cellular nucleophiles, resulting in covalent adducts that disrupt normal cellular functions. Key pathways include:

- Oxidation : DBCM is metabolized through cytochrome P-450 enzymes, leading to the formation of trihalomethanols.

- Glutathione Conjugation : Reactive metabolites can react with glutathione, leading to oxidative stress and cellular damage.

- Carcinogenic Potential : Studies indicate that DBCM can induce liver tumors in rodent models, suggesting a potential carcinogenic risk to humans .

Carcinogenicity Studies

Research has demonstrated that dibromochloromethane exhibits carcinogenic properties in animal models. The National Toxicology Program (NTP) conducted a two-year study where F344/N rats and B6C3F1 mice were administered varying doses of DBCM. Key findings included:

- Increased Incidence of Liver Tumors : High-dose male mice showed significant increases in hepatocellular carcinomas, while female mice exhibited some evidence of carcinogenicity .

- Histopathological Changes : At doses as low as 40 mg/kg/day, both sexes of rats showed liver vacuolar changes and nephropathy .

Mutagenicity

DBCM has been assessed for mutagenic potential using the Ames test. Results indicated that DBCM produced reverse mutations in Salmonella typhimurium under specific testing conditions, although results varied based on the method employed .

Case Studies

- Occupational Exposure : A study involving workers exposed to chlorinated drinking water highlighted elevated levels of DBCM in blood samples, correlating with reported health issues such as liver dysfunction .

- Dermal Absorption Studies : Research indicated significant dermal absorption of DBCM during bathing activities, contributing to systemic exposure levels higher than those from oral ingestion . This underscores the importance of considering dermal routes in risk assessments.

Summary Table of Key Findings

| Study Type | Organism | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Carcinogenicity | Male Mice | 100 | Increased incidence of hepatocellular tumors |

| Female Mice | 100 | Some evidence of carcinogenicity | |

| Histopathology | Rats | 40 | Liver vacuolar changes and nephropathy |

| Mutagenicity | Salmonella | N/A | Positive for reverse mutations under certain conditions |

| Dermal Absorption | Human Volunteers | 36 µg/L | Significant contribution to systemic exposure |

Propriétés

IUPAC Name |

dibromo(chloro)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVIKZLVQHOMN-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472851 | |

| Record name | Chlorodibromomethane13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-99-6 | |

| Record name | Chlorodibromomethane13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMOCHLOROMETHANE-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.